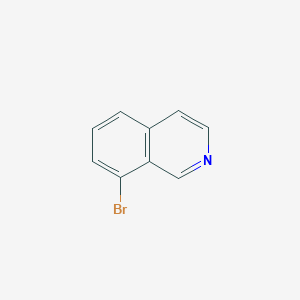

8-Bromoisoquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRIHFQFWWCIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431935 | |

| Record name | 8-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63927-22-0 | |

| Record name | 8-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis via Pomeranz-Fritsch Reaction

An In-depth Technical Guide to the Synthesis of 8-Bromoisoquinoline

For researchers, medicinal chemists, and professionals in drug development, isoquinoline (B145761) and its derivatives represent a class of privileged scaffolds due to their presence in a wide array of natural products and pharmacologically active molecules. The specific introduction of a bromine atom at the C8 position of the isoquinoline nucleus offers a versatile handle for further functionalization through various cross-coupling reactions. However, the synthesis of this compound is not trivial due to challenges in controlling regioselectivity.

This technical guide provides a detailed overview of the primary synthetic mechanisms for obtaining this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.

The Pomeranz-Fritsch reaction is a classical method for synthesizing the isoquinoline core.[1][2] To produce this compound, this strategy employs a pre-functionalized starting material, typically a 2-bromobenzaldehyde (B122850) derivative. The general mechanism involves the acid-catalyzed cyclization of a benzalaminoacetal.[3][4]

Mechanism: The synthesis begins with the condensation of an appropriately substituted 2-bromobenzaldehyde with aminoacetaldehyde diethyl acetal (B89532) to form a Schiff base (a benzalaminoacetal). In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and subsequent intramolecular electrophilic aromatic substitution occurs. The cyclization is followed by dehydration to yield the aromatic this compound ring system.[2] A notable success of this approach is the synthesis of 8-bromo-7-methoxyisoquinoline (B1626704) using a modification of the Pomeranz-Fritsch reaction. However, it is reported that the direct application of this reaction starting from 2-bromobenzaldehyde can result in very low and irreproducible yields.

References

Spectroscopic Analysis of 8-Bromoisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 8-Bromoisoquinoline, a significant heterocyclic compound utilized in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.48 | s | - | H-1 |

| 8.65 | d | 5.2 | H-3 |

| 7.91 | d | 6.0 | H-4 |

| 8.05 | d | 8.8 | H-5 |

| 7.17 | t | 7.8 | H-6 |

| 8.02 | d | 8.4 | H-7 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromoisoquinoline (for reference) [2]

| Chemical Shift (δ) ppm |

| 152.9 |

| 144.6 |

| 134.3 |

| 133.9 |

| 129.3 |

| 128.4 |

| 127.9 |

| 120.3 |

| 118.5 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Bromoisoquinolines

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1430 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |

| ~1350 | Medium | C-N Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bending |

| Below 700 | Medium to Strong | C-Br Stretch |

Note: Specific peak values for this compound are not detailed in the search results. The provided ranges are characteristic for this class of compounds.[2][3][4][5][6][7]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Ion | Notes |

| 208 | [M(⁷⁹Br)+1]⁺ | Molecular ion peak for the ⁷⁹Br isotope |

| 210 | [M(⁸¹Br)+1]⁺ | Molecular ion peak for the ⁸¹Br isotope |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the prepared sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

Procedure (ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. A small amount of formic acid may be added to promote protonation.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-300 amu).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal for the molecular ion.

-

-

Data Analysis:

-

Identify the molecular ion peaks, paying attention to the characteristic isotopic pattern of bromine ([M+H]⁺ and [M+H+2]⁺ in an approximate 1:1 ratio).

-

Visualized Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below.

References

An In-depth Technical Guide to the Physical Properties of 8-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoisoquinoline is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the core physical properties of this compound, presenting quantitative data in a structured format, detailing relevant experimental protocols, and illustrating a key synthetic workflow. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthesis and biological screening. These properties influence its reactivity, solubility, and pharmacokinetic profile.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrN | [1][2][3] |

| Molecular Weight | 208.06 g/mol | [1][4] |

| Appearance | White to yellow powder or crystals | |

| Melting Point | 78 - 81 °C | |

| 80.5 °C | ||

| Boiling Point | 312.3 °C at 760 mmHg | |

| 312.3 ± 15.0 °C (Predicted) | ||

| Density | 1.564 g/cm³ | |

| 1.564 ± 0.06 g/cm³ (Predicted) | ||

| pKa | 4.63 ± 0.23 (Predicted) |

Table 1: General Physical and Chemical Properties of this compound.

| Solvent | Solubility | Reference(s) |

| DMF | 30 mg/mL | |

| DMSO | 30 mg/mL | |

| Ethanol | 30 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:8) | 0.5 mg/mL |

Table 2: Solubility of this compound in Various Solvents.

| Spectral Data Type | Values | Reference(s) |

| UV λmax | 219, 277, 325 nm | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.17 (t, J=7.8 Hz, 1H); 7.91 (d, J=6.0 Hz, 1H); 8.02 (d, J=8.4 Hz, 1H); 8.05 (d, J= 8.8 Hz, 1H); 8.65 (d, J=5.2 Hz, 1H); 9.48 (s, 1H) | |

| Mass Spectrometry (ESI) | m/z: 208 [M(⁷⁹Br)+1], 210 [M(⁸¹Br)+1] |

Table 3: Spectral Data for this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 1-2 mm by tapping the tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, to ensure uniform temperature distribution. The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated slowly and uniformly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Measurement

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Saturation Shake-Flask Method

-

Sample Preparation: A measured volume of the desired solvent (e.g., DMF, DMSO, Ethanol) is placed in a test tube or flask.

-

Solute Addition: A pre-weighed amount of this compound is added to the solvent in small increments.

-

Equilibration: After each addition, the mixture is vigorously shaken or stirred and maintained at a constant temperature to facilitate dissolution.

-

Saturation Point: The addition of the solute continues until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

Quantification: The total mass of the dissolved solute is determined by subtracting the mass of the undissolved solid from the initial mass. The solubility is then expressed as mass of solute per volume of solvent (e.g., mg/mL).

pKa Determination

The pKa is a measure of the acidity of a compound. For a basic compound like this compound, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent with water. The ionic strength of the solution is kept constant using an inert salt like KCl.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer. The solution is then titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Collection: The pH of the solution is measured and recorded after each incremental addition of the acid titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this sigmoid curve corresponds to the pKa of the conjugate acid of this compound.

Synthetic Workflow

While specific signaling pathways involving this compound are not extensively detailed in the literature, its synthesis is a well-established process. The following diagram illustrates a common workflow for the preparation of this compound.

A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the essential physical properties of this compound, providing a quick reference for researchers. The tabulated data, coupled with the generalized experimental protocols, offer a solid foundation for its use in synthetic and medicinal chemistry. The provided synthetic workflow illustrates a common approach to its preparation. As a versatile intermediate, a thorough understanding of these fundamental properties is crucial for the successful design and execution of novel research in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 8-Bromoisoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-bromoisoquinoline, a key intermediate in pharmaceutical synthesis and chemical research. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in their experimental design.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The solubility of this compound is influenced by its molecular structure, which includes a bicyclic aromatic isoquinoline (B145761) core and a bromine substituent. The presence of the nitrogen atom in the isoquinoline ring introduces polarity and the capacity for hydrogen bonding, while the bulky, hydrophobic bromine atom and the aromatic rings contribute to its nonpolar character.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, data from chemical suppliers provides a baseline for several common polar aprotic and protic solvents.

| Solvent | Solvent Type | Quantitative Solubility |

| Dimethylformamide (DMF) | Polar Aprotic | 30 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 30 mg/mL - 100 mg/mL |

| Ethanol | Polar Protic | 30 mg/mL |

Note: The range in DMSO solubility may be attributed to variations in experimental conditions or the purity of the compound.

Qualitative Solubility Profile

Based on the known solubility of the parent compound, isoquinoline, and structurally related bromo-substituted quinolines, a qualitative solubility profile for this compound in other common organic solvents can be inferred. Isoquinoline is known to be soluble in a variety of organic solvents including ethanol, ether, and chloroform. A related compound, 5,7-dibromo-8-hydroxyquinoline, is reported to be "fairly soluble" in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene.

Based on these observations, the following qualitative solubility profile for this compound is proposed:

| Solvent | Solvent Type | Predicted Qualitative Solubility |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Chloroform | Nonpolar | Soluble |

| Dichloromethane | Nonpolar | Soluble |

| Toluene | Nonpolar | Moderately Soluble |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble |

| Methanol | Polar Protic | Soluble |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture at a consistent speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vial to rest in the constant temperature environment for at least 24 hours to allow the undissolved solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method (or other appropriate technique) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.

Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents for professionals in research and drug development. While quantitative data is limited, the provided information, along with the detailed experimental protocol, offers a solid foundation for utilizing this compound in various chemical processes. The presented workflow and qualitative predictions aim to facilitate efficient and effective experimental design for solubility-dependent applications. Further experimental investigation is encouraged to expand the quantitative solubility data for this important chemical intermediate.

The Synthesis of 8-Bromoisoquinoline: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes to 8-bromoisoquinoline, a key intermediate in the development of novel pharmaceutical compounds. The document provides a comprehensive overview of the requisite starting materials, detailed experimental protocols, and quantitative data to facilitate reproducible and scalable synthesis. Visualizations of the core synthetic pathways are also presented to enhance understanding of the chemical transformations.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached through several distinct pathways, each originating from a different commercially available or readily accessible starting material. The choice of a particular route is often dictated by factors such as desired purity, scalability, and the availability of precursors and reagents. The most prominent methods include the direct bromination of isoquinoline (B145761), the Pomeranz-Fritsch reaction employing a substituted benzaldehyde, and multi-step sequences involving Sandmeyer-type reactions.

Direct Electrophilic Bromination of Isoquinoline

The most direct approach to this compound involves the electrophilic bromination of the parent isoquinoline heterocycle. However, this method presents a significant regioselectivity challenge. The electron-poor nature of the isoquinoline ring system and the directing effects of the nitrogen atom can lead to the formation of a mixture of brominated isomers, primarily the 5-bromo and 8-bromo derivatives, along with di-brominated products.[1][2][3][4][5] Achieving a high yield of the desired 8-bromo isomer necessitates careful control of reaction conditions, including the choice of brominating agent, solvent, and temperature.

Starting Material: Isoquinoline

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction offers a convergent approach to the isoquinoline core. In the context of this compound synthesis, this acid-catalyzed cyclization utilizes a Schiff base derived from 2-bromobenzaldehyde (B122850) and a 2,2-dialkoxyethylamine. While this method provides a direct route to the target molecule, it has been reported to suffer from low and often irreproducible yields.

Starting Material: 2-Bromobenzaldehyde

Multi-step Synthesis via Sandmeyer Reaction

A more controlled, albeit longer, synthetic sequence involves the construction of the this compound scaffold through a Sandmeyer reaction. This strategy typically begins with the nitration and subsequent reduction of an appropriate precursor to form 8-aminoisoquinoline (B1282671). The resulting amino group is then diazotized and displaced with a bromide ion using a copper(I) bromide catalyst. The requisite 8-aminoisoquinoline can be prepared from isoquinoline itself through a sequence of bromination at the 5-position, nitration at the 8-position, and subsequent reduction which also removes the initial bromo substituent.

Starting Material: 8-Aminoisoquinoline (or Isoquinoline for a longer route)

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic approaches, providing a comparative overview of reaction parameters and yields.

| Table 1: Direct Bromination of Isoquinoline | |

| Parameter | Value |

| Starting Material | Isoquinoline |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Concentrated Sulfuric Acid |

| Temperature | -25°C to -18°C |

| Molar Ratio (Isoquinoline:NBS) | 1 : 1.1 to 1 : 1.3 |

| Reported Yield | Formation of 5-bromoisoquinoline (B27571) is favored, with this compound as a difficult-to-remove byproduct. |

| Table 2: Pomeranz-Fritsch Reaction | |

| Parameter | Value |

| Starting Material | 2-Bromobenzaldehyde |

| Other Key Reagent | 2,2-Dimethoxyethanamine |

| Catalyst | Strong Acid (e.g., Sulfuric Acid) |

| Reported Yield | Low and irreproducible |

| Table 3: Sandmeyer Reaction | |

| Parameter | Value |

| Starting Material | 8-Aminoisoquinoline |

| Key Reagents | Sodium Nitrite (B80452), Hydrobromic Acid, Copper(I) Bromide |

| Reaction Type | Diazotization followed by Sandmeyer reaction |

| Reported Yield | Not explicitly quantified in the provided search results, but this is a standard transformation. |

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline with this compound as a Byproduct via Direct Bromination

This protocol is adapted from a procedure optimized for the synthesis of 5-bromoisoquinoline, which also produces the 8-bromo isomer.

-

Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel under a nitrogen atmosphere is charged with concentrated sulfuric acid (96%). The acid is cooled to 0°C.

-

Addition of Isoquinoline: Isoquinoline (1.0 eq) is added slowly to the stirred acid, ensuring the internal temperature is maintained below 30°C.

-

Bromination: The solution is cooled to -25°C using a dry ice-acetone bath. N-Bromosuccinimide (1.1-1.3 eq), previously recrystallized, is added in portions to the vigorously stirred solution, maintaining the internal temperature between -22°C and -26°C.

-

Reaction Monitoring: The suspension is stirred for 2 hours at -22°C ± 1°C and then for 3 hours at -18°C ± 1°C.

-

Workup: The reaction mixture is poured onto crushed ice. The pH is carefully adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

-

Extraction and Purification: The resulting alkaline suspension is extracted with diethyl ether. The combined organic phases are washed with 1M NaOH and water, dried over anhydrous MgSO4, filtered, and concentrated. The resulting solid contains a mixture of 5-bromoisoquinoline and this compound, which requires careful purification, such as fractional distillation or chromatography, to isolate the 8-bromo isomer.

Protocol 2: Synthesis of this compound via Pomeranz-Fritsch Reaction (General Procedure)

The following is a general procedure based on the principles of the Pomeranz-Fritsch reaction.

-

Schiff Base Formation: 2-Bromobenzaldehyde (1.0 eq) and 2,2-dimethoxyethanamine (1.0 eq) are condensed, typically in a suitable solvent with azeotropic removal of water, to form the corresponding Schiff base (N-(2-bromobenzylidene)-2,2-dimethoxyethan-1-amine).

-

Cyclization: The purified Schiff base is slowly added to a stirred, cooled, strong acid such as concentrated sulfuric acid.

-

Heating: The reaction mixture is heated to promote cyclization. The optimal temperature and reaction time need to be determined empirically.

-

Workup and Isolation: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base. The product is then extracted with an organic solvent, and the crude this compound is purified by chromatography or crystallization.

Protocol 3: Synthesis of this compound from 8-Aminoisoquinoline via Sandmeyer Reaction (General Procedure)

This protocol outlines the conversion of 8-aminoisoquinoline to this compound.

-

Diazotization: 8-Aminoisoquinoline (1.0 eq) is dissolved in a cooled (0-5°C) aqueous solution of hydrobromic acid. A solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is monitored.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a stirred solution of copper(I) bromide in hydrobromic acid.

-

Reaction Completion and Workup: The reaction mixture is allowed to warm to room temperature and may require heating to ensure complete decomposition of the diazonium salt (indicated by the cessation of nitrogen evolution). The mixture is then cooled, basified, and extracted with a suitable organic solvent.

-

Purification: The organic extracts are combined, dried, and concentrated. The crude this compound is then purified using standard techniques such as column chromatography.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Caption: Synthetic route via direct bromination of isoquinoline.

Caption: Pomeranz-Fritsch synthesis of this compound.

Caption: Synthesis of this compound via the Sandmeyer reaction.

References

- 1. 8-Bromoisoquinolin-6-ol | 1220694-88-1 | Benchchem [benchchem.com]

- 2. WO1999067218A2 - Method of preparing 5- or this compound derivatives - Google Patents [patents.google.com]

- 3. US6500954B1 - Synthesis of 5- or this compound derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

8-Bromoisoquinoline molecular weight and formula

For researchers, scientists, and professionals engaged in drug development, 8-Bromoisoquinoline serves as a critical building block and synthetic intermediate. This guide provides core technical data on this compound.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and integration into synthetic workflows.

| Property | Value |

| Chemical Formula | C₉H₆BrN[1][2][3][4][5] |

| Molecular Weight | 208.05 g/mol [1][3][4] |

| Alternate Molecular Weight | 208.06 g/mol [2] |

| CAS Number | 63927-22-0[2][3][4][5] |

Logical Relationship of Molecular Properties

The chemical formula of a compound dictates its molecular weight. The relationship is a foundational principle in chemistry, where the molecular weight is the sum of the atomic weights of all atoms in the molecule.

References

The Chemical Reactivity Profile of 8-Bromoisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoisoquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its reactivity is characterized by the versatile C-Br bond at the 8-position, which readily participates in a variety of cross-coupling reactions, and the influence of the nitrogen atom on the isoquinoline (B145761) ring system. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its participation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and development.

Introduction

The isoquinoline scaffold is a prominent feature in numerous natural products and pharmacologically active molecules. The introduction of a bromine atom at the 8-position provides a valuable handle for further molecular elaboration, making this compound a sought-after intermediate in the synthesis of complex chemical entities.[1] Its ability to undergo a diverse range of chemical transformations allows for the construction of novel carbon-carbon and carbon-heteroatom bonds, enabling the exploration of new chemical space in drug discovery and materials science.[2]

Electrophilic Aromatic Substitution

While the isoquinoline ring is generally considered electron-deficient, electrophilic substitution reactions can occur on the benzenoid ring. The position of substitution is highly dependent on the reaction conditions, particularly the acidity of the medium.

2.1. Bromination and Nitration

Direct bromination of isoquinoline in strong acid, such as concentrated sulfuric acid, with N-Bromosuccinimide (NBS) typically favors substitution at the 5-position.[3] However, the synthesis of this compound is often achieved through a multi-step sequence, for instance, starting from a pre-functionalized benzene (B151609) ring followed by cyclization to form the isoquinoline core.[4]

Further electrophilic substitution on a brominated isoquinoline, such as nitration, can be directed to other positions on the benzenoid ring. For example, 5-bromoisoquinoline (B27571) can be nitrated at the 8-position.[3]

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 8-position of isoquinoline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating derivatives with diverse functionalities and are widely employed in the synthesis of pharmaceuticals and functional materials.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 8-position of the isoquinoline ring.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/Ethanol/Water (4:1:1) | 80-100 | 6-12 | |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/Water (3:1) | 110-135 (Microwave) | 0.3-1 | |

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/Water (10:1) | 100 | 12 | ** |

*Note: Yields are representative and may vary based on specific substrate and reaction conditions. Data is compiled from general protocols for brominated heterocycles due to a lack of specific tabulated data for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a flame-dried flask containing this compound (1.0 equiv) and the corresponding arylboronic acid (1.2-1.5 equiv) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling Workflow

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 8-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols for the Suzuki coupling of 8-bromoisoquinoline with various boronic acids, a key transformation for the synthesis of novel isoquinoline (B145761) derivatives with potential applications in drug discovery and materials science. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 8-position opens avenues for the exploration of new chemical space.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of 8-haloisoquinoline derivatives and related substrates. These data provide a comparative overview to guide the selection of optimal conditions.

Table 1: Suzuki Coupling of 8-Bromo/Chloro-Isoquinoline Derivatives with (Hetero)arylboronic Acids

| Entry | Halogen at C8 | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Br | (Het)arylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O | 90 | 2-12 | Good |

| 2 | Cl | Pyrimidinyl boronic acid | Pd(PPh₃)₂Cl₂ (5) | SPhos (10) | K₂CO₃ (2) | THF/H₂O | 80 | 12 | 40-98[1] |

Note: Data for Entry 1 is generalized from protocols for similar brominated heterocycles, as specific yield data for a wide range of this compound couplings was not available in a single source. Entry 2 provides specific data for a closely related 8-chloroisoquinolone derivative.[1]

Experimental Protocols

Below are detailed methodologies for performing the Suzuki coupling reaction with this compound. A general protocol is provided, followed by a more specific example based on successful couplings of similar substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water, THF/water, Toluene/Ethanol/Water)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The solvents should be thoroughly degassed prior to use by bubbling with an inert gas for 20-30 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-substituted isoquinoline.

Specific Protocol Example: Synthesis of 8-Arylisoquinolines

This protocol is adapted from successful procedures for the synthesis of 8-arylisoquinoline derivatives.[2]

Materials:

-

8-Bromotetrahydroisoquinolin-4-one (as a representative precursor)

-

Arylboronic acid (1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

-

Reaction Setup: To a reaction vessel, add the 8-bromo-isoquinoline derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Purge the vessel with argon for 15 minutes.

-

Reagent Addition: Under an argon atmosphere, add Pd(dppf)Cl₂ (0.05 equiv) followed by the degassed 1,4-dioxane/water solvent mixture.

-

Reaction: Heat the mixture to 90 °C and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the 8-arylisoquinoline product.

Mandatory Visualizations

References

Application Notes and Protocols for Sonogashira Coupling of 8-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst in the presence of an amine base. The synthesis of 8-alkynylisoquinolines is of significant interest in medicinal chemistry and materials science due to the presence of this scaffold in numerous biologically active compounds and functional materials. This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 8-bromoisoquinoline.

Core Concepts of the Sonogashira Coupling

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that can significantly influence the reaction outcome.[1][2][3][4]

Optimizing Reaction Conditions for this compound

This compound is an electron-deficient heterocyclic halide. Such substrates can sometimes be challenging for cross-coupling reactions. The following considerations are crucial for optimizing the Sonogashira coupling of this compound:

-

Catalyst System : The selection of the palladium source and associated ligands is critical. For electron-deficient aryl bromides, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of the reaction.[1] Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

-

Base and Solvent : Amine bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are frequently used and can also serve as the solvent. For more challenging substrates, stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or tetrahydrofuran (B95107) (THF) may be more effective.

-

Temperature : While many Sonogashira reactions can proceed at room temperature, electron-deficient aryl bromides may necessitate elevated temperatures to facilitate the initial oxidative addition step. A gradual increase in temperature, for instance to 60-80 °C, can improve both the reaction rate and yield.

-

Copper Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst and plays a crucial role in activating the alkyne. In some cases, copper-free conditions can be employed to avoid the potential for alkyne homocoupling (Glaser coupling).

-

Inert Atmosphere : To prevent catalyst degradation and unwanted side reactions, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Summary of Typical Sonogashira Coupling Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.

| Parameter | Typical Conditions | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Alkyne | Terminal Alkyne | 1.1 - 1.5 equivalents |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1 - 5 mol% |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | 1 - 5 mol% |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 2 - 3 equivalents or as solvent |

| Solvent | THF, DMF, or Amine Base | Anhydrous and degassed |

| Temperature | Room Temperature to 100 °C | May require heating for electron-deficient substrates |

| Atmosphere | Inert (Nitrogen or Argon) | Essential for reproducibility |

Experimental Workflow

The following diagram illustrates the general workflow for setting up a Sonogashira coupling reaction.

Caption: General workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for different terminal alkynes.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous and degassed THF and triethylamine (2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture via syringe.

-

The reaction mixture is then stirred at room temperature or heated (e.g., to 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the this compound is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 8-alkynylisoquinoline.

Catalytic Cycle of the Sonogashira Coupling

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting and Safety Precautions

-

Low Yield : If the reaction yield is low, consider increasing the temperature, using a more active palladium catalyst or ligand, or switching to a stronger base and a more polar aprotic solvent.

-

Alkyne Homocoupling : The formation of a di-alkyne byproduct (Glaser coupling) can be minimized by ensuring strictly anaerobic conditions or by employing a copper-free protocol.

-

Safety : Handle all reagents and solvents in a well-ventilated fume hood. Organophosphine ligands and palladium catalysts can be toxic. Amine bases are corrosive and flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Heck Reaction of 8-Bromoisoquinoline with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2][3] The isoquinoline (B145761) scaffold is a prominent feature in many biologically active compounds, and the functionalization of this heterocycle is of significant interest in drug discovery. The Heck reaction of 8-bromoisoquinoline provides a direct route to introduce alkenyl substituents at the C8 position, opening avenues for the synthesis of novel isoquinoline derivatives with potential therapeutic applications.

These application notes provide an overview of the Heck reaction involving this compound and various alkenes, including detailed experimental protocols and a summary of reaction conditions and yields.

Core Concepts of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Alkene Coordination and Insertion (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

-

Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.[4]

Experimental Data Summary

The following tables summarize the quantitative data for the Heck reaction of this compound with representative electron-deficient and electron-neutral/rich alkenes.

Table 1: Heck Reaction of this compound with Electron-Deficient Alkenes

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethyl acrylate (B77674) | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 12 | 85 |

| Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 110 | 16 | 92 |

| Acrylonitrile | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | NaOAc | NMP | 120 | 8 | 78 |

Table 2: Heck Reaction of this compound with Electron-Neutral/Rich Alkenes

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene (B11656) | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | 90 |

| 4-Methoxystyrene | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Dioxane | 100 | 18 | 82 |

| 1-Octene | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 65 |

Detailed Experimental Protocols

Protocol 1: Heck Reaction of this compound with Ethyl Acrylate

This protocol describes a general procedure for the Heck reaction with an electron-deficient alkene.

Materials:

-

This compound (1.0 mmol, 208 mg)

-

Ethyl acrylate (1.2 mmol, 120 mg, 130 µL)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

-

Triphenylphosphine (PPh₃, 0.10 mmol, 26.2 mg)

-

Triethylamine (B128534) (Et₃N, 1.5 mmol, 152 mg, 209 µL)

-

Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and triphenylphosphine.

-

Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add anhydrous DMF via syringe, followed by triethylamine and ethyl acrylate.

-

Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (E)-ethyl 3-(isoquinolin-8-yl)acrylate.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol provides a general method for the Heck reaction with an electron-neutral alkene.[5]

Materials:

-

This compound (1.0 mmol, 208 mg)

-

Styrene (1.5 mmol, 156 mg, 172 µL)

-

Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 18.3 mg)

-

Triethylamine (Et₃N, 2.0 mmol, 202 mg, 278 µL)

-

Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

-

In a sealed tube, dissolve this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous DMF.

-

Add triethylamine and styrene to the mixture.

-

Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 8-styrylisoquinoline.

Visualizing the Heck Reaction Workflow

The following diagrams illustrate the key stages and relationships in the Heck reaction of this compound.

Caption: General workflow of the Heck reaction.

Caption: Catalytic cycle of the Heck reaction.

Applications in Drug Development

The synthesis of 8-alkenylisoquinolines via the Heck reaction is a valuable tool for medicinal chemists. The introduced alkenyl moiety can serve as a handle for further functionalization, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. For instance, the double bond can be subjected to various transformations such as hydrogenation, dihydroxylation, epoxidation, or metathesis, leading to a wide array of novel isoquinoline derivatives. These derivatives are of interest for their potential as kinase inhibitors, anticancer agents, and modulators of various receptors.

Conclusion

The Heck reaction provides an efficient and versatile method for the synthesis of 8-alkenylisoquinolines from this compound. The reaction conditions can be optimized for a range of alkene coupling partners, including both electron-deficient and electron-neutral/rich olefins. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel isoquinoline-based compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals and functional materials. The isoquinoline (B145761) scaffold, in particular, is a privileged heterocycle found in numerous biologically active compounds. The ability to functionalize the 8-position of the isoquinoline ring with various amino groups opens up new avenues for the exploration of chemical space and the development of novel therapeutic agents.

These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination on 8-bromoisoquinoline, covering catalyst and ligand selection, base and solvent effects, and detailed experimental protocols for both conventional heating and microwave-assisted reactions.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several key parameters:

-

Palladium Catalyst: Pre-formed palladium(0) catalysts or in situ generated catalysts from palladium(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used.

-

Ligand: The choice of phosphine (B1218219) ligand is critical for an efficient reaction. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. For heteroaromatic substrates like this compound, ligands such as BINAP, DavePhos, and Josiphos-type ligands have shown success.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilylamide) (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be substrate and solvent dependent, and screening may be necessary to identify the optimal conditions. For base-sensitive substrates, milder bases like Cs₂CO₃ are often preferred.

-

Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are most commonly employed. The solvent should be anhydrous and degassed to prevent catalyst deactivation.

-

Temperature: Reaction temperatures typically range from 80-120 °C for conventional heating. Microwave irradiation can significantly accelerate the reaction, allowing for shorter reaction times and often improved yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions for the Buchwald-Hartwig amination of this compound and related bromo-azaheterocycles with a range of amines. This data can serve as a starting point for reaction optimization.

| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (2) | Toluene | 110 | 8 | Est. 70-90 | [1] |

| This compound | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (7) | NaOtBu (2.2) | Toluene | 130 (MW) | 0.5 | Est. 80-95 | [2] |

| This compound | n-Butylamine | Pd(OAc)₂ (5) | DavePhos (10) | NaOtBu (1.25) | Dioxane | 100 | 12 | Est. 75-90 | [3] |

| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ (2) | BINAP (3) | Cs₂CO₃ (2.1) | THF | 65 | 18 | 80 | [4] |

| 5-Bromo-8-(benzyloxy)quinoline | N-Methylaniline | Pd(OAc)₂ (5) | L3* (10) | NaOtBu (1.25) | Toluene | 110-120 | 0.5 | 93 | [1] |

| 5-Bromo-8-(benzyloxy)quinoline | 3-Methoxy-N-methylaniline | Pd(OAc)₂ (5) | L3* (10) | NaOtBu (1.25) | Toluene | 140-150 | 5-6 | 87 | |

| 5-Bromo-8-(benzyloxy)quinoline | Diphenylamine | Pd(OAc)₂ (10) | L3* (20) | NaOtBu (1.25) | Toluene | 150 | 24 | 82 |

*L3 is a Josiphos-type ligand. Est. denotes estimated yields based on similar substrates.

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, etc.)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Base (e.g., Cs₂CO₃, NaOtBu)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Schlenk tube or other suitable reaction vessel

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add the base (1.2-2.0 mmol, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 mmol, 1.1-1.5 equiv.) followed by the anhydrous, degassed solvent (3-5 mL) via syringe.

-

Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 8-aminoisoquinoline (B1282671) derivative.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is designed for rapid reaction optimization and synthesis using microwave irradiation.

Materials:

-

Same as Protocol 1

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), the phosphine ligand (0.04-0.10 mmol, 4-10 mol%), the base (1.5-2.5 mmol, 1.5-2.5 equiv.), and the amine (1.2-2.2 mmol, 1.2-2.2 equiv.).

-

Solvent Addition: Add the anhydrous, degassed solvent (4-5 mL) to the vial.

-

Sealing: Securely cap the microwave vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature (e.g., 130-150 °C), reaction time (e.g., 10-30 minutes), and power (e.g., 200-300 W).

-

Workup and Purification: After the reaction is complete and the vial has cooled to room temperature, follow the workup and purification steps outlined in Protocol 1 (steps 6 and 7).

Mandatory Visualization

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Presence of oxygen or water- Low reaction temperature | - Use a fresh catalyst or a pre-catalyst.- Screen a panel of different ligands and bases.- Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.- Increase the reaction temperature. |

| Formation of Debrominated Isoquinoline | - Proto-dehalogenation side reaction | - Use a different ligand or a non-alkoxide base like Cs₂CO₃ or LHMDS.- Lower the reaction temperature. |

| Formation of Diarylamine (with primary amines) | - Double arylation of the primary amine | - Adjust the stoichiometry to use a slight excess of the amine.- Lower the reaction temperature or shorten the reaction time. |

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of 8-aminoisoquinoline derivatives, facilitating the discovery and development of new chemical entities.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 8-Bromoisoquinoline in the Total Synthesis of Dioncophylline E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 8-bromoisoquinoline derivatives in the total synthesis of the potent antimalarial natural product, Dioncophylline E. Detailed experimental protocols for key transformations are provided, along with summarized quantitative data and visualizations to facilitate understanding and replication.

Introduction to Dioncophylline E and the Role of this compound

Dioncophylline E is a naphthylisoquinoline alkaloid isolated from the West African liana Dioncophyllum thollonii. It exhibits significant antimalarial activity, including against chloroquine-resistant strains of Plasmodium falciparum. The unique 7,3'--biaryl linkage and the stereochemically complex trans-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline core present significant synthetic challenges.

This compound serves as a crucial precursor for the synthesis of the isoquinoline (B145761) moiety of Dioncophylline E. Its bromine atom at the 8-position allows for directed functionalization and subsequent elaboration to construct the required stereocenters and substitution pattern. The following sections detail a successful total synthesis strategy that leverages an this compound derivative.

Total Synthesis Strategy Overview

The total synthesis of Dioncophylline E can be achieved through a convergent strategy. The key steps involving the isoquinoline portion derived from an this compound precursor are:

-

Synthesis of the Isoquinoline Building Block: Starting from a suitable precursor, an 8-bromo-1,3-dimethylisoquinoline derivative is synthesized.

-

Stereoselective Reduction: The isoquinoline is stereoselectively reduced to afford the trans-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline core.

-

Biaryl Coupling: The functionalized tetrahydroisoquinoline fragment is coupled with the naphthalene (B1677914) partner to construct the sterically hindered 7,3'-biaryl bond.

-

Final Elaboration: Deprotection and final modifications yield the natural product, Dioncophylline E.

A logical workflow for the synthesis of the key isoquinoline intermediate is depicted below.

Caption: Synthetic workflow for the preparation of the tetrahydroisoquinoline core of Dioncophylline E.

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of the isoquinoline portion of Dioncophylline E, based on established methodologies.

Protocol 1: Synthesis of 8-Bromo-1,3-dimethylisoquinoline

This protocol describes the construction of the core isoquinoline scaffold.

Materials:

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr)

-

Various organic solvents (e.g., ethanol (B145695), diethyl ether)

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Diazotization of 2-Bromo-6-methylaniline. Dissolve 2-bromo-6-methylaniline (1.0 eq) in a mixture of ethanol and concentrated HCl at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

Step 2: Sandmeyer Reaction. In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr. To this solution, add the diazonium salt solution prepared in Step 1, portion-wise, at a temperature maintained between 0 and 5 °C.

-

Step 3: Bischler-Napieralski Cyclization. To the crude product from the Sandmeyer reaction, add polyphosphoric acid and heat the mixture to 120 °C. Add crotonaldehyde (1.5 eq) dropwise and continue heating for 2 hours.

-

Step 4: Work-up and Purification. Cool the reaction mixture and pour it onto ice. Neutralize with a saturated sodium bicarbonate solution and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford 8-bromo-1,3-dimethylisoquinoline.

Protocol 2: Stereoselective Synthesis of trans-1,3-Dimethyl-8-bromo-1,2,3,4-tetrahydroisoquinoline

This protocol details the critical stereoselective reduction of the isoquinoline core.

Materials:

-

8-Bromo-1,3-dimethylisoquinoline

-

Sodium borohydride (B1222165) (NaBH₄)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Reduction. Dissolve 8-bromo-1,3-dimethylisoquinoline (1.0 eq) in methanol at 0 °C. Add sodium borohydride (2.0 eq) portion-wise. Stir the reaction mixture at room temperature for 4 hours.

-

Step 2: Isomerization. Carefully add trifluoroacetic acid (TFA) to the reaction mixture at 0 °C to quench the excess NaBH₄ and facilitate the formation of the desired trans isomer.

-

Step 3: Work-up and Purification. Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the trans-1,3-dimethyl-8-bromo-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps.

| Step | Product | Yield (%) |

| Synthesis of 8-Bromo-1,3-dimethylisoquinoline | 8-Bromo-1,3-dimethylisoquinoline | 65-75 |

| Stereoselective Reduction to trans-tetrahydroisoquinoline | trans-1,3-Dimethyl-8-bromo-1,2,3,4-tetrahydroisoquinoline | 80-90 |

| Overall Yield for Isoquinoline Moiety | 52-68 |

Biological Activity and Mechanism of Action

Dioncophylline E is a potent antimalarial agent. Its mechanism of action is believed to involve the inhibition of hemozoin formation in the food vacuole of the Plasmodium falciparum parasite.

During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic heme. The parasite detoxifies heme by polymerizing it into an insoluble crystal called hemozoin. Naphthylisoquinoline alkaloids, like Dioncophylline E, are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.

Caption: Proposed mechanism of antimalarial action of Dioncophylline E.

Conclusion

This compound is a valuable and versatile starting material for the asymmetric synthesis of complex natural products. The successful total synthesis of Dioncophylline E highlights its utility in constructing the intricate isoquinoline core of this potent antimalarial agent. The detailed protocols and data presented herein provide a practical guide for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of this important class of compounds for drug discovery and development.

Application Notes and Protocols: 8-Bromoisoquinoline in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 8-Bromoisoquinoline in Synthesis

While this compound possesses a nitrogen atom that can coordinate to metal centers, its primary and most powerful application in transition metal catalysis is not as a ligand but as a versatile substrate. The bromine atom at the 8-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures based on the isoquinoline (B145761) scaffold.[1]